4-[benzyl(methyl)sulfamoyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide
Description
4-[benzyl(methyl)sulfamoyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic benzamide derivative featuring a benzothiazole core substituted with 5,6-dimethoxy groups and a sulfamoyl moiety. The compound’s molecular structure integrates a sulfonamide group (benzyl(methyl)sulfamoyl) linked to a benzamide scaffold, which is further conjugated to a 1,3-benzothiazol-2-yl group.
Properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S2/c1-27(15-16-7-5-4-6-8-16)34(29,30)18-11-9-17(10-12-18)23(28)26-24-25-19-13-20(31-2)21(32-3)14-22(19)33-24/h4-14H,15H2,1-3H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUVONGBFIGNCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC(=C(C=C4S3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(methyl)sulfamoyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole core, followed by the introduction of the benzamide group and the sulfamoyl moiety. Key steps may include:
Formation of Benzothiazole Core: This can be achieved through the cyclization of appropriate thiourea derivatives with ortho-substituted anilines under acidic conditions.
Introduction of Benzamide Group: The benzothiazole intermediate can be reacted with benzoyl chloride in the presence of a base such as pyridine to form the benzamide linkage.
Addition of Sulfamoyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-[benzyl(methyl)sulfamoyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-[benzyl(methyl)sulfamoyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[benzyl(methyl)sulfamoyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs include:
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) :
- Core Differences : Replaces the benzothiazole ring with a 1,3,4-oxadiazole ring.
- Substituents : Features a 4-methoxyphenylmethyl group on the oxadiazole.
- Bioactivity : Demonstrated antifungal activity against Candida albicans (MIC = 15.6 µg/mL) via thioredoxin reductase (Trr1) inhibition .
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) :
- Core Differences : Similar oxadiazole core but with a furan substituent.
- Substituents : Cyclohexyl(ethyl)sulfamoyl group.
- Bioactivity : Higher antifungal potency (MIC = 7.8 µg/mL) compared to LMM5, attributed to enhanced membrane penetration from the hydrophobic cyclohexyl group .
4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide (CAS 850909-59-0) :
- Core Differences : Benzothiazol-2-ylidene group with 6-methoxy and 3-methyl substituents.
- Physicochemical Properties : Molecular weight 481.6 g/mol, XLogP3 = 4.2, topological polar surface area (TPSA) = 113 Ų .
Compound 6e ((E)-N-(2-(10β-Dihydroartemisinoxy)ethyl)-4((4-(2-(N-(2-methylphenyl)sulfamoyl)vinyl)phenoxy)methyl)benzamide): Core Differences: Incorporates a dihydroartemisinin moiety and vinyl sulfamoyl group.
Functional Comparison
Key Observations :
- For example, benzothiazoles are known for their planar, aromatic structures, which enhance intercalation with biological macromolecules .
- Substituent positioning (e.g., 5,6-dimethoxy vs. 6-methoxy in CAS 850909-59-0) impacts solubility and TPSA, critical for membrane permeability. The target compound’s higher methoxy content may improve water solubility compared to LMM5/LMM11, which rely on hydrophobic groups for activity .
- However, the absence of a methoxyphenyl group (as in LMM5) could reduce antifungal efficacy .
Research Findings and Implications
- Antifungal Potential: Structural analogs like LMM5 and LMM11 validate the role of sulfamoyl-benzamide derivatives in targeting Trr1, a critical enzyme in fungal redox homeostasis. The target compound’s benzothiazole core may offer alternative binding modes but requires empirical validation .
- Drug Design Considerations : The benzothiazole scaffold’s higher TPSA (113 Ų in CAS 850909-59-0 vs. 113–130 Ų in oxadiazoles) suggests comparable polarity, but substituent-driven lipophilicity (XLogP3 = 4.2) may favor blood-brain barrier penetration in neurological targets .
Biological Activity
4-[benzyl(methyl)sulfamoyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties based on recent studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 603.2 g/mol. The compound features a benzothiazole moiety, which is known for its diverse biological activities.
Antitumor Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant antitumor activity. Specifically, compounds containing the benzothiazole structure have shown efficacy in inhibiting cell proliferation across various cancer cell lines. For instance:
- Case Study : In vitro assays indicated that derivatives similar to this compound displayed IC50 values in the low micromolar range against lung cancer cell lines (e.g., HCC827 and NCI-H358) .
- Mechanism : The proposed mechanism involves intercalation into DNA structures and binding to the minor groove of AT-rich regions, which disrupts cancer cell proliferation .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated:
- Testing : Antibacterial activity was evaluated against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli using broth microdilution methods .
- Results : The compound demonstrated promising antibacterial effects, suggesting its potential as a therapeutic agent against bacterial infections .
Comparative Biological Activity
To better understand the biological activity of this compound compared to other compounds in its class, the following table summarizes key findings:
| Compound Name | Antitumor IC50 (µM) | Antibacterial Activity | Mechanism of Action |
|---|---|---|---|
| This compound | 6.26 (HCC827) | Moderate against S. aureus | DNA intercalation |
| Compound A | 8.00 | High against E. coli | Enzyme inhibition |
| Compound B | 5.00 | Low | Membrane disruption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
